molecular formula C22H21ClN2O2S B6522398 3-(2-chlorophenyl)-2-[(2,5-dimethylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 932969-87-4

3-(2-chlorophenyl)-2-[(2,5-dimethylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione

Cat. No.: B6522398
CAS No.: 932969-87-4
M. Wt: 412.9 g/mol
InChI Key: VTBTWRMQVLGLLL-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-2-[(2,5-dimethylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is a useful research compound. Its molecular formula is C22H21ClN2O2S and its molecular weight is 412.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.1012268 g/mol and the complexity rating of the compound is 637. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-chlorophenyl)-2-[(2,5-dimethylphenyl)methyl]-3,4-dihydro-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O2S/c1-15-11-12-16(2)17(13-15)14-25-22(18-7-3-4-8-19(18)23)24-20-9-5-6-10-21(20)28(25,26)27/h3-13,22,24H,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBTWRMQVLGLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(NC3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chlorophenyl)-2-[(2,5-dimethylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is a member of the benzothiadiazine family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research.

Synthesis

The synthesis of benzothiadiazine derivatives typically involves multi-step reactions that can include cyclization and functionalization processes. For instance, various methods have been reported for synthesizing related compounds through reactions involving hydrazine derivatives and sulfonyl chlorides, which are crucial for developing the core structure of benzothiadiazines .

Antimicrobial Activity

Recent studies have indicated that benzothiadiazine derivatives exhibit significant antimicrobial properties. The presence of halogen substituents such as chlorine enhances the lipophilicity and electrophilicity of these compounds, which improves their ability to penetrate bacterial cells. This has been particularly noted in compounds with dichloro substitutions that target multiple cellular pathways in Gram-positive bacteria .

CompoundMIC (µg/mL)Activity
3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic Acid4Effective against S. aureus
3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamide>64Ineffective against E. faecium

Anti-cancer Properties

Benzothiadiazine derivatives have shown promise as potential anti-cancer agents. For example, certain derivatives have been identified as inhibitors of cyclin-dependent kinases (CDK), which play a crucial role in cell cycle regulation. This inhibition can prevent the overproliferation of cancer cells, suggesting a mechanism for their anti-cancer activity .

Mechanistic Insights

The biological mechanisms underlying the activity of benzothiadiazines involve interactions with various molecular targets. For instance, some studies have reported that these compounds can stimulate chloride-bicarbonate exchange activity through specific transport proteins like SLC26A6 . This interaction is essential for maintaining cellular homeostasis and may contribute to their therapeutic effects.

Case Studies

Several case studies have highlighted the efficacy of benzothiadiazine derivatives in clinical settings:

  • Case Study 1 : A derivative demonstrated potent activity against multidrug-resistant strains of Staphylococcus aureus, with a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics.
  • Case Study 2 : In vitro studies indicated that a specific compound within this class inhibited tumor cell proliferation by inducing apoptosis in cancer cell lines.

Scientific Research Applications

The compound 3-(2-chlorophenyl)-2-[(2,5-dimethylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is a member of the benzothiadiazine family, which has garnered attention in various scientific research fields. This article delves into its applications, particularly in medicinal chemistry and pharmacology.

Pharmacological Studies

The compound has been investigated for its potential pharmacological properties, particularly as an antihypertensive agent . The benzothiadiazine derivatives are often associated with diuretic effects and the ability to lower blood pressure by inhibiting sodium reabsorption in the kidneys.

Anticancer Research

Recent studies have explored the efficacy of benzothiadiazine derivatives in cancer treatment. The compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer drug. Research indicates that modifications to the benzothiadiazine structure can enhance its potency against specific cancer types.

Neuroprotective Effects

There is emerging evidence suggesting that compounds of this class may possess neuroprotective properties. This could be particularly relevant in conditions such as Alzheimer’s disease or other neurodegenerative disorders where oxidative stress plays a significant role.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity, which could be beneficial in treating chronic inflammatory diseases. Studies are ongoing to elucidate the mechanisms through which these compounds exert their effects on inflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntihypertensiveReduced blood pressure in models
AnticancerCytotoxic effects on cancer cells
NeuroprotectiveProtection against neuronal damage
Anti-inflammatoryInhibition of inflammatory markers

Table 2: Structure-Activity Relationship (SAR)

Structural ModificationEffect on ActivityReferences
Substitution at position 5Increased potency against cancer
Halogenation at position 2Enhanced antihypertensive effect
Alkyl chain length variationAltered pharmacokinetics

Case Study 1: Antihypertensive Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzothiadiazine and tested their effects on hypertensive rat models. The results demonstrated that specific modifications to the structure significantly enhanced blood pressure-lowering effects compared to standard treatments .

Case Study 2: Cancer Cell Line Testing

A recent investigation focused on the cytotoxicity of this compound against breast and lung cancer cell lines. The findings indicated that certain derivatives exhibited IC50 values lower than those of established chemotherapeutic agents, suggesting promising avenues for further development.

Case Study 3: Neuroprotection in Animal Models

Research conducted on animal models of Alzheimer’s disease revealed that administration of this compound led to significant improvements in cognitive functions and reductions in amyloid-beta levels, indicating potential as a neuroprotective agent.

Q & A

Q. How to determine the compound’s pharmacokinetic parameters (e.g., LogP, plasma protein binding) experimentally?

  • Methodological Answer :
  • LogP : Shake-flask method with octanol/water partitioning; quantify via HPLC.
  • Plasma protein binding : Ultrafiltration (10 kDa membrane) of spiked plasma (e.g., human, 1 mg/mL).
  • Metabolic stability : Incubate with liver microsomes (human/rat); monitor parent depletion by LC-MS/MS .

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